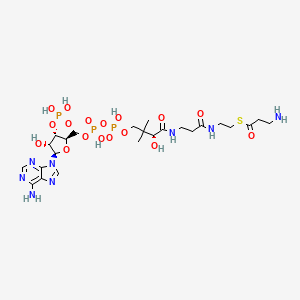
beta-aminopropionyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-alanyl-CoA is an acyl-CoA that is the S-(beta-alanyl) derivative of coenzyme A. It derives from a beta-alanine. It is a conjugate acid of a beta-alanyl-CoA(3-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Studies
- Beta-aminopropionyl-CoA is involved in propionate metabolism pathways. The research by Hawes et al. (1996) highlighted β-hydroxyisobutyryl-CoA (HIBYL-CoA) hydrolase's role in hydrolyzing β-hydroxypropionyl-CoA, an intermediate in propionate metabolism, suggesting the significance of similar compounds in metabolic processes (Hawes et al., 1996).
Fungal Metabolism
- Research on Candida albicans revealed a modified β-oxidation pathway for propionyl-CoA degradation, involving enzymes that interact with intermediates like β-hydroxypropionyl-CoA, indicating the biological significance of such compounds in fungal metabolism and potential antifungal targets (Otzen et al., 2014).
Enzyme Inhibition Studies
- Beta-aminopropionitrile (BAPN) is a known inhibitor of lysyl oxidase, which interacts with compounds like this compound. Tang et al. (1983) studied the interaction of BAPN with aortic lysyl oxidase, providing insights into enzyme-inhibitor dynamics (Tang et al., 1983).
Biotechnological Production
- Research on β-Alanine (3-aminopropionic acid), a biologically active β-amino acid closely related to this compound, shows its importance in the production of industrial chemicals. Wang et al. (2021) focused on the biological production of β-alanine, underlining the potential of similar β-amino acids in various applications (Wang et al., 2021).
Synthesis and Chemical Properties
- Research on the synthesis of β-amino acids, which are closely related to this compound, reveals their significance in medicinal and pharmaceutical chemistry. Tan and Weaver (2002) conducted studies on synthesizing 3-amino-3-arylpropionic acids, demonstrating the relevance of such compounds in chemical synthesis (Tan & Weaver, 2002).
Enzyme and Gene Studies
- The study of enzymes and genes involved in similar metabolic pathways provides insights into the biological role of this compound. Li and Cronan (1992) reported on the carboxyltransferase component of Escherichia coli acetyl-CoA carboxylase, highlighting the role of such enzymes in CoA-related reactions (Li & Cronan, 1992).
Eigenschaften
Molekularformel |
C24H41N8O17P3S |
|---|---|
Molekulargewicht |
838.6 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminopropanethioate |
InChI |
InChI=1S/C24H41N8O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10,25H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |
InChI-Schlüssel |
RUWSXZUPLIXLGD-IEXPHMLFSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCN)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)






![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)




